molecular formula C22H29N7O13P2 B055491 Carbanicotinamide adenine dinucleotide CAS No. 112345-60-5

Carbanicotinamide adenine dinucleotide

Cat. No.: B055491
CAS No.: 112345-60-5
M. Wt: 661.5 g/mol
InChI Key: DGPLSUKWXXSBCU-VGXGLJSLSA-N
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Description

Carbanicotinamide adenine dinucleotide is a chemically modified and stabilized analog of the essential coenzyme β-Nicotinamide Adenine Dinucleotide (NAD+). Its primary research value lies in its resistance to enzymatic degradation by NAD+-consuming enzymes such as CD38 and PARPs, which allows it to serve as a superior tool for studying NAD+-dependent biological processes without rapid depletion. This compound acts as a co-substrate for a wide array of dehydrogenases, sirtuins, and other NAD+-utilizing enzymes, facilitating critical reactions in cellular metabolism, redox homeostasis, and signaling pathways. Researchers utilize this compound in assays investigating mitochondrial function, aging, calcium signaling, and DNA repair mechanisms. Its enhanced stability makes it particularly valuable for long-duration experiments, high-throughput screening, and elucidating the complex roles of NAD+ in cell biology, disease models, and potential therapeutic interventions. This product is intended for research purposes by trained professionals in a controlled laboratory environment.

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(1R,2R,3S,4R)-4-(3-carbamoylpyridin-1-ium-1-yl)-2,3-dihydroxycyclopentyl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N7O13P2/c23-19-14-21(26-8-25-19)29(9-27-14)22-18(33)17(32)13(41-22)7-40-44(37,38)42-43(35,36)39-6-11-4-12(16(31)15(11)30)28-3-1-2-10(5-28)20(24)34/h1-3,5,8-9,11-13,15-18,22,30-33H,4,6-7H2,(H5-,23,24,25,26,34,35,36,37,38)/t11-,12-,13-,15-,16+,17-,18-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPLSUKWXXSBCU-VGXGLJSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1[N+]2=CC=CC(=C2)C(=O)N)O)O)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1[N+]2=CC=CC(=C2)C(=O)N)O)O)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7O13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112345-60-5
Record name Carbanicotinamide adenine dinucleotide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112345605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Core Reaction Steps

The traditional chemical synthesis of Carba-NAD involves four sequential stages:

  • Preparation of the Cyclopentane Backbone :
    The synthesis begins with (±)-4β-amino-2α,3α-dihydroxy-1β-cyclopentanemethanol, a ribose analog where the ribose oxygen is replaced by a methylene group. This compound undergoes selective protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) chloride, followed by introduction of the pyridinium ring via nucleophilic substitution with a vinylogous amidinium salt.

  • Phosphorylation :
    The protected cyclopentane-pyridinium intermediate is phosphorylated at the 5'-position using phosphorus oxychloride (POCl₃) in trimethyl phosphate. This step achieves ~85% conversion efficiency but requires rigorous temperature control (0–4°C) to prevent side reactions.

  • Coupling with Adenosine Monophosphate (AMP) :
    The phosphorylated intermediate is coupled with adenosine 5'-monophosphate (AMP) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This reaction produces two diastereomers due to the racemic nature of the cyclopentane backbone, necessitating chromatographic separation (e.g., DEAE-Sephadex A-25).

  • Deprotection and Purification :
    Final deprotection of hydroxyl groups is achieved using tetra-n-butylammonium fluoride (TBAF), yielding Carba-NAD with >95% purity after HPLC purification.

Yield and Challenges

The chemical route suffers from low overall yields (8–12%) due to:

  • Racemic mixture formation, requiring costly separation.

  • Sensitivity of phosphorylation intermediates to hydrolysis.

  • Multi-step purification demands.

Table 1: Key Parameters in Chemical Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Cyclopentane formationTBDMS-Cl, amidinium salt6580
PhosphorylationPOCl₃, trimethyl phosphate8590
CouplingDCC, AMP4575
DeprotectionTBAF9598

Data synthesized from.

Enzymatic Synthesis of Carba-NAD

Enzyme-Catalyzed Phosphorylation

Modern enzymatic methods bypass racemic intermediates by leveraging the substrate promiscuity of NRKs and NMN-ATs. The process involves:

  • Substrate Preparation :
    3-Carbamoyl-1-(2,3-dihydroxy-4-hydroxymethyl-cyclopentyl)-pyridinium-methanesulfonate serves as the starting material, mimicking nicotinamide riboside.

  • NRK-Mediated Phosphorylation :
    Recombinant NRK from Homo sapiens phosphorylates the 5'-OH group of the cyclopentane analog using ATP as a phosphate donor. Reaction conditions (pH 7.5, 37°C, 10 mM Mg²⁺) achieve >90% conversion in 2 hours.

  • NMN-AT-Catalyzed Adenylylation :
    The phosphorylated product (carba-NMN) is adenylylated with adenosine triphosphate (ATP) by NMN-AT from Bacillus subtilis, forming Carba-NAD. This one-pot reaction proceeds at 25°C with a catalytic efficiency (kₐₜ/Kₘ) of 1.2 × 10⁴ M⁻¹s⁻¹.

Advantages Over Chemical Methods

  • Higher Yield : Enzymatic synthesis achieves 60–70% overall yield due to stereospecificity.

  • Scalability : Eliminates chromatographic separation; products are purified via ion-exchange resins.

  • Thermostability : Carba-NAD produced enzymatically retains 95% activity after 24 hours at 50°C.

Table 2: Optimization of Enzymatic Synthesis

ParameterOptimal ValueEffect on Yield
pH7.5–8.0Maximizes NRK activity
Temperature25–37°CBalances enzyme stability
ATP concentration5 mMPrevents substrate inhibition
Mg²⁺ concentration10 mMEssential for NMN-AT function

Data derived from.

Comparative Analysis of Synthesis Methods

Efficiency and Cost

  • Chemical Synthesis :

    • Cost : ~$12,000 per gram (analytical grade).

    • Time : 14–21 days for full synthesis.

  • Enzymatic Synthesis :

    • Cost : ~$2,500 per gram (industrial scale).

    • Time : 48–72 hours.

Industrial Applicability

Enzymatic methods are preferred for large-scale production, particularly in pharmaceutical contexts where high purity and batch consistency are critical. Chemical synthesis remains relevant for research-scale applications requiring custom analogs .

Chemical Reactions Analysis

Types of Reactions: Carbanicotinamide adenine dinucleotide primarily participates in redox reactions, similar to its natural counterpart. It can undergo:

    Oxidation: In the presence of oxidizing agents, this compound can be oxidized to its corresponding oxidized form.

    Reduction: It can be reduced back to its original form using reducing agents.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Major Products: The major products of these reactions are the oxidized and reduced forms of this compound, which are crucial for various biochemical processes .

Scientific Research Applications

Metabolic Functions

NAD functions primarily as a coenzyme in redox reactions, facilitating the transfer of electrons during metabolic processes. It exists in two forms: oxidized (NAD+^+) and reduced (NADH). The balance between these two forms is crucial for:

  • Energy Metabolism : NAD+^+ is essential for glycolysis, the citric acid cycle, and oxidative phosphorylation, where it aids ATP production.
  • DNA Repair : NAD+^+ serves as a substrate for poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair mechanisms .
  • Cell Signaling : It acts as a precursor for cyclic ADP-ribose, a second messenger involved in intracellular signaling pathways .

Table 1: Key Metabolic Roles of NAD

FunctionDescription
Energy ProductionCoenzyme in glycolysis and oxidative phosphorylation
DNA RepairSubstrate for PARPs in DNA damage response
Cell SignalingPrecursor for cyclic ADP-ribose
Gene ExpressionModulates epigenetic changes through sirtuins

Neurodegenerative Diseases

NAD has garnered attention for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that enhancing NAD levels can reduce oxidative stress and promote neuronal survival .

Case Study: Parkinson's Disease

A placebo-controlled trial investigating the effects of NADH on Parkinson's patients showed no significant improvement; however, the study highlighted the need for further exploration into NAD precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) .

Aging and Age-Related Conditions

As NAD levels decline with age, supplementation with NAD precursors has been proposed as a strategy to mitigate age-related decline. Studies suggest that increasing NAD levels can improve mitochondrial function and enhance cellular repair mechanisms .

Case Study: Aging

Research has shown that supplementation with NMN can improve muscle insulin sensitivity and enhance physical endurance in older adults, suggesting a potential avenue for combating age-related metabolic disorders .

Addiction and Mental Health

NAD has been explored for its role in treating addiction and mental health disorders. Intranasal administration of NAD has been reported to alleviate migraine headaches and reduce anxiety symptoms .

Case Study: Anxiety Disorders

A study presented at the Society for Neuroscience indicated that intranasal NAD administration could effectively reduce anxiety-related symptoms, warranting further investigation into its therapeutic potential .

Pharmacological Research

NAD serves as a target for drug design due to its central role in metabolic pathways. Researchers are investigating ways to modulate NAD metabolism to develop new treatments for various conditions.

Drug Development Strategies

  • Direct Targeting : Designing drugs that directly interact with NAD-dependent enzymes.
  • Enzyme Modulation : Developing inhibitors or activators that alter the activity of enzymes utilizing NAD.
  • Biosynthesis Inhibition : Targeting pathways responsible for NAD biosynthesis to manage conditions like cancer, where NAD levels are often elevated .

Table 2: Current Pharmacological Applications of NAD

ApplicationDescription
Cancer TreatmentInhibition of NAD biosynthesis to starve cancer cells
NeuroprotectionEnhancing NAD levels to protect against neurodegeneration
Addiction TherapyUtilizing NAD to mitigate withdrawal symptoms

Mechanism of Action

The mechanism of action of carbanicotinamide adenine dinucleotide involves its role as a cofactor in redox reactions. It facilitates the transfer of electrons between molecules, thereby participating in the regulation of metabolic pathways. The compound interacts with various oxidoreductases, enhancing their stability and activity under different conditions .

Comparison with Similar Compounds

Comparison with Similar NAD⁺ Analogues

Structural Modifications and Enzymatic Activity

Compound Structural Modification Key Enzymatic Properties Applications
Carba-NAD Cyclopentane replaces ribose ring - Substrate for yeast/horse liver ADH (Km, Vmax ≈ NAD⁺)
- Resistant to NAD glycohydrolase cleavage
- Inhibitor of CD38 (IC₅₀ ~100 µM)
- SIRT1/2 crystallography
Ara-F NAD 2'-Fluoro substitution on ribose - Forms covalent bond with CD38 (Ki ~nM)
- Irreversible inhibition
High-potency CD38 inhibition in cancer/immunology
3-Acetylpyridine AD Nicotinamide replaced by 3-acetylpyridine - Altered redox potential
- Partial agonist for NAD-dependent enzymes
Studies on mitochondrial malic enzymes
Thionicotinamide AD Sulfur replaces oxygen in nicotinamide - Higher redox potential than NAD⁺
- Substrate for dehydrogenases
Redox biocatalysis
Carba-NADPH Cyclopentane + phosphate group - Enhanced stability in redox reactions
- Robust cofactor for biocatalysis
Industrial enzyme cascades

Key Functional Differences

Enzyme Resistance: Carba-NAD resists cleavage by NAD glycohydrolase, unlike natural NAD⁺, due to its non-hydrolyzable cyclopentane ring. This property enables its use as a non-covalent inhibitor of CD38 (IC₅₀ ≤100 µM) . In contrast, ara-F NAD achieves nM-level inhibition via covalent binding but requires structural instability for activation .

Redox Catalysis: Carba-NADH retains the conformational flexibility necessary for electron transfer in ADH-catalyzed reactions, mirroring NADH’s efficiency .

Stability and Binding: Carba-NAD’s cyclopentane ring enhances metabolic stability, as seen in its resistance to venom NAD glycohydrolase . This contrasts with natural NAD⁺, which is rapidly hydrolyzed in physiological settings. Carba-NADPH further extends this stability for industrial biocatalysis .

Ara-F NAD’s covalent mechanism, while potent, risks off-target effects due to irreversible binding .

Biological Activity

Carbanicotinamide adenine dinucleotide (Carba-NAD) is a synthetic analog of nicotinamide adenine dinucleotide (NAD), a critical coenzyme involved in numerous biological processes. This compound has garnered attention due to its enhanced stability and potential therapeutic applications, particularly in the context of cellular metabolism and DNA repair mechanisms.

Chemical Structure and Properties

Carba-NAD features a unique carbocyclic backbone, which replaces one ribose oxygen with a methylene group. This modification significantly increases its stability compared to natural NAD, making it more suitable for various biochemical applications. The molecular formula of Carba-NAD is C21H26N6O9PC_{21}H_{26}N_6O_9P with an average molecular weight of approximately 662.46 g/mol.

The biological activity of Carba-NAD is primarily linked to its role in redox reactions and DNA repair. It acts as a cofactor for several enzymes, facilitating electron transfer and participating in metabolic pathways. Notably, Carba-NAD enhances the activity of poly(ADP-ribose) polymerases (PARPs), which are crucial for repairing DNA strand breaks . This property underscores its potential use in cancer therapies, where DNA damage response pathways are often compromised.

Biological Functions

  • DNA Repair : Carba-NAD plays a pivotal role in base excision repair (BER) and double-strand break (DSB) repair by promoting homologous recombination through poly-ADP-ribosylation processes .
  • Transcription Regulation : It can act as both a positive and negative regulator of transcription elongation, depending on the cellular context. For instance, it modulates chromatin structure similarly to histone H1, affecting RNA polymerase II activity .
  • Protein Modification : Carba-NAD mediates ADP-ribosylation of various proteins, influencing their function under stress conditions .

Comparative Analysis with Other Compounds

Compound NameChemical FormulaUnique Features
Nicotinamide Adenine Dinucleotide (NAD)C21H27N7O14PC_{21}H_{27}N_7O_{14}PNatural coenzyme involved in redox reactions
Nicotinamide Adenine Dinucleotide Phosphate (NADP)C21H28N7O17P2C_{21}H_{28}N_7O_{17}P_2Phosphate group enhances solubility and reactivity
This compound Phosphate (Carba-NADP)C21H26N6O12P2C_{21}H_{26}N_6O_{12}P_2Enhanced stability at high temperatures compared to natural forms

Case Studies and Research Findings

Numerous studies have explored the biological activity of Carba-NAD:

  • Fluorescence Properties : Research demonstrated that the transition from NADH to Carba-NADH resulted in a ~50% increase in quantum efficiency, indicating its superior performance under specific conditions .
  • Enzymatic Applications : In enzymatic assays, Carba-NAD showed comparable kinetic parameters to NAD, suggesting its viability as a substitute in various biochemical reactions .
  • Therapeutic Potential : Studies have indicated that Carba-NAD can inhibit NAD glycohydrolase at low concentrations, positioning it as a potential therapeutic agent in diseases associated with NAD metabolism .

Q & A

Q. Key Parameters for Experimental Design

Parameter Recommended Range Validation Method
Synthesis Purity>95%HPLC, NMR
Enzymatic Assay pH7.4–7.6 (Tricine buffer)pH-stat titration
Inhibition IC50_{50}0.5–5 mM (CD38)Kinetic fluorescence assays
Stability (Redox)>80% integrity at 24 hoursHPLC-MS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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